

Cerdulatinib JAK isoform selectivity profile comparison

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Compound Focus: Cerdulatinib

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Quantitative JAK Isoform Profiling of Cerdulatinib

The following table consolidates binding affinity (Kd) and kinase activity inhibition (IC50) data for **cerdulatinib** and other inhibitors from a comparative profiling study [1]. This data allows for a direct, head-to-head comparison of potency and selectivity.

Table 1: Binding Affinity and Activity Inhibition of JAK Inhibitors [1]

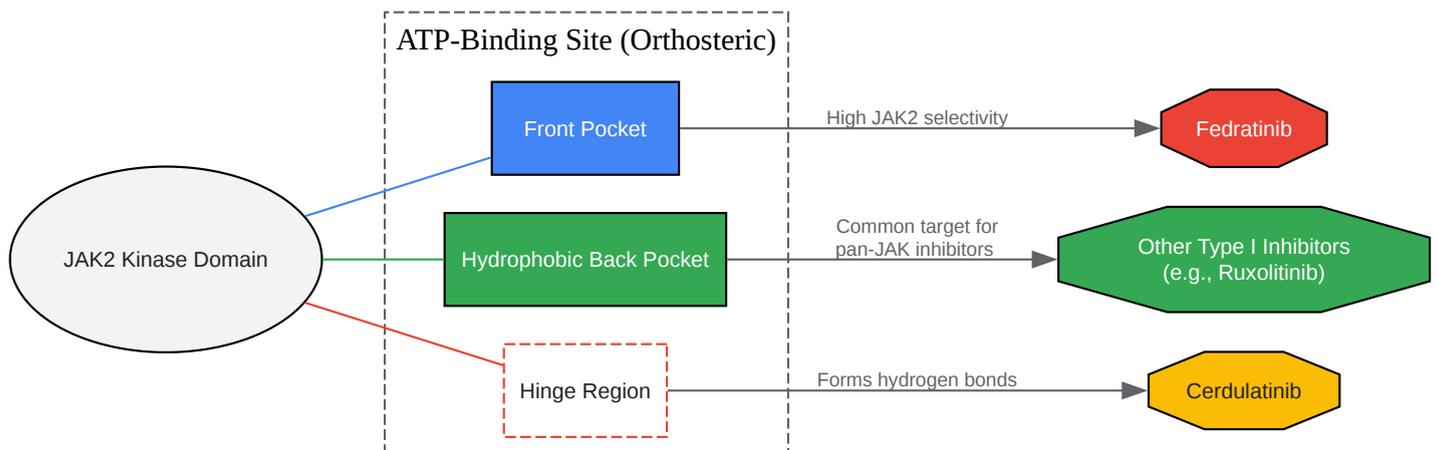
Inhibitor Name	JAK1 Kd (nM)	JAK2 Kd (nM)	JAK3 Kd (nM)	TYK2 Kd (nM)	JAK1 IC50 (nM)	JAK2 IC50 (nM)	JAK3 IC50 (nM)	TYK2 IC50 (nM)
Cerdulatinib	23	4.8	3.3	6.9	22	11	25	26
Ruxolitinib	19	0.8	27	1.1	5.8	3.2	278	60
Fedratinib	258	4.3	85	217	56	10	1812	3714
Pacritinib	318	6.6	41	125	371	14	311	536
Momelotinib	72	6.7	19	9.2	143	11	325	252

Based on this data, you can interpret **cerdulatinib**'s profile as follows:

- **Pan-JAK and Balanced Profile:** **Cerdulatinib** inhibits all four JAK isoforms with **single-digit nanomolar binding affinity** (Kd) and **low double-digit nanomolar functional potency** (IC50) [1]. This balanced profile differs from inhibitors with strong JAK2 selectivity, such as fedratinib [1].
- **Comparison with Approved JAK2 Inhibitors:** Fedratinib and pacritinib show significantly weaker binding and inhibition of JAK1, JAK3, and TYK2 compared to JAK2, giving them a higher JAK2 selectivity margin [1]. In contrast, ruxolitinib (a JAK1/JAK2 inhibitor) is less potent against JAK3 [1].
- **Unique Dual Inhibition:** Beyond JAKs, **cerdulatinib**'s defining characteristic is its potent simultaneous inhibition of **Spleen Tyrosine Kinase (SYK)**, a key driver in B-cell receptor signaling [2] [3]. This dual action underpins its mechanism in targeting B-cell malignancies [2] [4] [5].

Structural Basis for JAK2 Selectivity and Cerdulatinib's Binding

Understanding the structural mechanisms of inhibition helps contextualize these selectivity profiles. The diagram below illustrates the binding sites of different inhibitor types within the JAK2 kinase domain.



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The key structural insights are:

- **Cerdulatinib binds the active kinase conformation:** It is a **type I inhibitor** that competes with ATP, forming characteristic hydrogen bonds with the hinge region of JAK2's catalytic domain [6] [1].
- **JAK2 selectivity originates from the front pocket:** Inhibitors like **fedratinib** achieve higher JAK2 selectivity by extending into the **front pocket** of the ATP-binding site, a region with structural variability among JAK isoforms [1]. **Cerdulatinib** does not exploit this pocket to the same extent, resulting in its broader, pan-JAK profile.

Key Experimental Methodologies

The data and conclusions above are derived from standardized experimental protocols essential for kinase inhibitor profiling.

Table 2: Key Experimental Protocols in Profiling Studies

Protocol Name	Application in Profiling	Key Details from Studies
Fluorescence Polarization (FP) Binding Assay	Measuring direct binding affinity (Kd) to purified JAK kinase domains [1].	Used to determine the nanomolar Kd values presented in Table 1 [1].
LANCE Ultra Kinase Assay	Measuring functional inhibition of kinase activity (IC50) [1].	Used to determine the IC50 values for phosphorylation activity in Table 1 [1].
X-ray Crystallography	Determining high-resolution 3D structure of inhibitor-JAK complexes [6].	Revealed atomic-level interactions between inhibitors (like cerdulatinib) and the JAK2 kinase domain, confirming binding mode [6] [1].
Cellular Signaling & Viability Assays	Assessing functional biological impact in disease-relevant models [2] [4].	Includes immunoblotting for phospho-proteins (e.g., pSTAT3) and flow cytometry for apoptosis in lymphoma/leukemia cell lines [2] [4].

Key Implications for Research and Development

The distinct profile of **cerdulatinib** informs its potential therapeutic applications:

- **Targeting Complex Signaling Networks:** The **dual SYK/JAK inhibition** is a rational strategy for B-cell malignancies where both B-cell receptor (BCR) and JAK/STAT pathways are active [2] [5]. This can overcome resistance to therapies that target only one pathway [4].
- **Broad Cytokine Suppression:** The pan-JAK activity may provide **broader suppression of pro-inflammatory cytokines** compared to more selective JAK2 inhibitors, which could be relevant in autoimmune contexts [3] [7].
- **Consideration for JAK2-Selective Goals:** For pathologies primarily driven by JAK2 (e.g., myeloproliferative neoplasms), inhibitors like **fedratinib** or **pacritinib**, with their higher JAK2 selectivity margins, may be preferable to minimize off-target effects on other JAKs [1].

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References

1. Functional and Structural Characterization of Clinical-Stage Janus... [pmc.ncbi.nlm.nih.gov]
2. Cerdulatinib, a novel dual SYK/JAK kinase inhibitor, has ... [pmc.ncbi.nlm.nih.gov]
3. The Novel Kinase Inhibitor PRT062070 (Cerdulatinib) ... [sciencedirect.com]
4. The dual Syk/JAK inhibitor cerdulatinib antagonises B-cell ... [pmc.ncbi.nlm.nih.gov]
5. The Novel SYK/JAK Inhibitor Cerdulatinib Demonstrates ... [sciencedirect.com]
6. 8BX6: Crystal structure of JAK 2 JH1 in complex with cerdulatinib [rcsb.org]
7. Clinical significance of Janus Kinase inhibitor selectivity [pmc.ncbi.nlm.nih.gov]

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